molecular formula C12H22ClN B129922 3-Ethyladamantan-1-amine hydrochloride CAS No. 80121-67-1

3-Ethyladamantan-1-amine hydrochloride

Cat. No. B129922
CAS RN: 80121-67-1
M. Wt: 215.76 g/mol
InChI Key: SLOLBBCVFZRLLS-UHFFFAOYSA-N
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Description

3-Ethyladamantan-1-amine hydrochloride is a chemical compound with the CAS Number: 80121-67-1 . It has a molecular weight of 215.77 and its IUPAC name is (1s,3s,5R,7S)-3-ethyladamantan-1-amine hydrochloride .


Synthesis Analysis

The synthesis of similar compounds like 1-adamantylamine from 1-bromoadamantane and formamide via N-(1-adamantyl)-formamide has been reported . The preparation of N-(1-adamantyl)-formamide from 1-bromoadamantane is a key step with a yield of 94%, followed by the hydrolysis of N-(1-adamantyl)-formamide with an aqueous solution of HCl to give 1-adamantylamine in high yield .


Molecular Structure Analysis

The molecular structure of 3-Ethyladamantan-1-amine hydrochloride is represented by the formula C12H21N · HCl . The InChI code for this compound is 1S/C12H21N.ClH/c1-2-11-4-9-3-10 (5-11)7-12 (13,6-9)8-11;/h9-10H,2-8,13H2,1H3;1H .


Physical And Chemical Properties Analysis

3-Ethyladamantan-1-amine hydrochloride is a solid at room temperature .

Scientific Research Applications

Neuroscience: NMDA Receptor Modulation

3-Ethyladamantan-1-amine hydrochloride: is structurally related to Memantine, a well-known NMDA receptor antagonist used in the treatment of Alzheimer’s disease . In neuroscience research, this compound could be explored for its potential neuroprotective effects and modulation of glutamatergic neurotransmission, which is crucial in learning and memory processes.

Pharmacology: Drug Development and Analysis

In pharmacology, 3-Ethyladamantan-1-amine hydrochloride serves as a reference standard for the quality control and development of pharmaceuticals . Its role in ensuring the purity and consistency of drug formulations is vital for the safe and effective use of medications.

Biochemistry: Protein Interaction Studies

The compound’s interaction with various proteins could be studied to understand its biochemical behavior and potential therapeutic effects. It may also be used in assays to investigate its influence on enzymatic activities and metabolic pathways .

Materials Science: Chemical Synthesis and Characterization

3-Ethyladamantan-1-amine hydrochloride: can be utilized in materials science for the synthesis of novel materials. Its adamantane structure makes it a candidate for creating polymers with unique properties, such as increased thermal stability and rigidity .

Analytical Chemistry: Method Development

Analytical chemists may employ 3-Ethyladamantan-1-amine hydrochloride in the development of new analytical methods. It can be used as a calibration standard in techniques like NMR, HPLC, LC-MS, and UPLC to ensure accurate and precise measurements .

Environmental Science: Toxicology Studies

Environmental scientists could use this compound in toxicology studies to assess its environmental impact and degradation. Understanding its behavior in different ecosystems is essential for evaluating potential risks and establishing safety guidelines .

properties

IUPAC Name

3-ethyladamantan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11;/h9-10H,2-8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOLBBCVFZRLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC3CC(C1)CC(C3)(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512744
Record name 3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80121-67-1
Record name 3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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